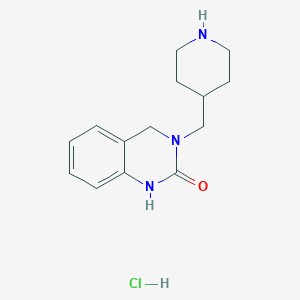

3-(Piperidin-4-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride

Description

3-(Piperidin-4-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride (CAS: 92311-23-4) is a bicyclic heterocyclic compound featuring a quinazolinone core substituted with a piperidin-4-ylmethyl group and stabilized as a hydrochloride salt. This compound is classified as a chemical intermediate with applications in pharmaceuticals, agrochemicals, and organic synthesis . Its piperidine moiety enhances solubility and bioavailability, while the quinazolinone scaffold is associated with diverse biological activities, including kinase inhibition and CNS modulation. The hydrochloride salt form ensures stability and facilitates handling in industrial processes.

Properties

IUPAC Name |

3-(piperidin-4-ylmethyl)-1,4-dihydroquinazolin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O.ClH/c18-14-16-13-4-2-1-3-12(13)10-17(14)9-11-5-7-15-8-6-11;/h1-4,11,15H,5-10H2,(H,16,18);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPZPZOVFAVRTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CN2CC3=CC=CC=C3NC2=O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

Condensation Reaction: The synthesis may involve a condensation reaction between piperidine and a suitable quinazolinone derivative.

Reduction Reaction: Reduction of a precursor compound containing a carbonyl group to form the piperidine ring.

Substitution Reaction:

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using reactors and controlled reaction conditions to ensure purity and yield. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Types of Reactions:

Oxidation: Oxidation reactions can be used to introduce functional groups or modify existing ones.

Reduction: Reduction reactions are employed to reduce double or triple bonds or to convert functional groups.

Substitution: Substitution reactions involve replacing one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

Substitution: Reagents like halides, alkyl halides, and nucleophiles are used in substitution reactions.

Major Products Formed:

Oxidation reactions may yield carboxylic acids, aldehydes, or ketones.

Reduction reactions can produce alcohols, amines, or alkenes.

Substitution reactions can result in the formation of ethers, esters, or amides.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. Research indicates that it may exhibit antimicrobial , anticancer , and anti-inflammatory properties. Studies have focused on its mechanism of action, which involves modulation of enzyme activity and receptor interactions.

Anticancer Research

Several studies have evaluated the efficacy of 3-(piperidin-4-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride in cancer models. For instance, it has shown promise in inhibiting the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest. The compound's unique structure allows it to interact with specific oncogenic pathways, making it a candidate for further development as an anticancer drug.

Neuropharmacology

Research has also explored the neuropharmacological effects of this compound, particularly in relation to its potential as a treatment for neurodegenerative diseases. Its ability to cross the blood-brain barrier suggests it may be effective in modulating neurotransmitter systems and providing neuroprotective effects.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of 3-(piperidin-4-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one and tested their activity against breast cancer cell lines. The results indicated that specific modifications to the piperidine moiety enhanced cytotoxic effects, leading to a significant reduction in cell viability compared to untreated controls.

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism by which 3-(Piperidin-4-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, leading to biological responses. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with analogs reported in recent literature (–3), focusing on structural features, physicochemical properties, and spectroscopic data.

Structural and Substitutional Variations

Key Observations :

- The target compound uniquely incorporates a piperidine ring at position 3, distinguishing it from aryl-substituted analogs (e.g., 7m , 7n , 7c ). This substitution introduces basicity and conformational flexibility, which may enhance receptor binding in bioactive derivatives.

- Most analogs (e.g., 7m, 7n, 7c) feature a 4-methylene group, which stabilizes the dihydroquinazolinone ring but reduces polarity compared to fully aromatic systems.

Physicochemical Properties

Key Observations :

- The hydrochloride salt form of the target compound likely increases its melting point compared to free-base analogs (e.g., 7m , 7n ), though direct data is unavailable .

- Aromatic substituents (e.g., 7n , 7e ) elevate melting points due to enhanced intermolecular π-π stacking (e.g., 7n : 226–228°C vs. 7m : 166–168°C) .

- The NH proton in all analogs resonates near δ 10.3–10.5 ppm, confirming hydrogen bonding in the dihydroquinazolinone core .

Pharmacological and Industrial Relevance

- Target Compound : Used as an intermediate in pesticide and active pharmaceutical ingredient (API) synthesis. The piperidine group may confer CNS activity, though specific data is undisclosed .

- Fluorinated Analogs (e.g., 7n, 7e) : Fluorine substituents improve metabolic stability and membrane permeability, making them candidates for kinase inhibitors .

Biological Activity

3-(Piperidin-4-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride (CAS No. 92311-23-4) is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article provides a comprehensive overview of its biological activity based on available literature and research findings.

- Molecular Formula : C14H20ClN3O

- Molecular Weight : 281.78 g/mol

- CAS Number : 92311-23-4

- PubChem ID : 121374262

Research indicates that compounds with a similar piperidine structure exhibit various biological activities, including anti-cancer and anti-inflammatory effects. The mechanism often involves modulation of signaling pathways, such as the inhibition of NLRP3 inflammasome activation, which is crucial in inflammatory responses. For instance, derivatives of piperidine have shown to inhibit IL-1β release in LPS/ATP-stimulated human macrophages, suggesting that this compound may exert similar effects through structural analogs .

Anticancer Activity

Several studies have explored the anticancer potential of compounds related to this compound:

- Antileukemic Activity : A study highlighted the synthesis of piperidine derivatives that demonstrated significant antiproliferative activity against human leukemia cell lines (K562 and Reh). The most potent derivative exhibited low IC50 values, indicating strong cytotoxic effects .

- Cell Cycle Analysis : The compound was shown to induce apoptosis in cancer cells, as evidenced by DNA fragmentation assays and cell cycle analysis. This suggests that it may interfere with cellular proliferation mechanisms .

In Vitro Studies

In vitro pharmacological screening has shown promising results for compounds related to this class:

| Compound | Activity | Reference |

|---|---|---|

| 3a | Antiproliferative against leukemia | |

| INF39 | Inhibits IL-1β release (19.4% at 10 µM) | |

| Derivative 6 | Prevents pyroptosis (35% inhibition) |

These findings indicate a potential for therapeutic applications in treating inflammatory diseases and cancer.

Case Studies

- NLRP3 Inhibition : In a study on NLRP3 inhibitors, compounds structurally related to this compound were tested for their ability to inhibit pyroptosis and IL-1β release. Results showed that certain derivatives significantly reduced these inflammatory markers, supporting the hypothesis that this compound could be developed as an anti-inflammatory agent .

- Antioxidant Properties : Another study synthesized novel derivatives from the quinazolinone scaffold and evaluated their antioxidant activities. Some derivatives exhibited significant activity against oxidative stress markers, indicating additional therapeutic potential .

Q & A

Basic: What are the recommended methods for synthesizing 3-(Piperidin-4-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride?

Synthesis typically involves cyclocondensation of substituted quinazolinone precursors with piperidine derivatives. A common approach includes:

- Step 1 : Reacting 4-aminobenzoic acid derivatives with carbonylating agents (e.g., phosgene or urea) to form the dihydroquinazolinone core.

- Step 2 : Introducing the piperidinylmethyl group via alkylation or reductive amination. For example, coupling with 4-(aminomethyl)piperidine under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 3 : Hydrochloride salt formation using HCl in a polar solvent (e.g., ethanol or acetone) to improve stability and crystallinity .

Key Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using elemental analysis and ¹H NMR.

Basic: How should researchers characterize the purity and structural integrity of this compound?

A multi-technique approach is essential:

- HPLC : Quantify purity (≥95% recommended for pharmacological studies) using a C18 column with UV detection at 210–254 nm .

- ¹H/¹³C NMR : Verify structural features (e.g., dihydroquinazolinone protons at δ 4.2–4.5 ppm and piperidine methylene groups at δ 2.6–3.1 ppm) .

- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for free base: ~316.2 amu; hydrochloride adduct: ~352.6 amu) .

- Melting Point : Compare observed values (e.g., 175–185°C) with literature to detect impurities .

Basic: What safety precautions are critical during handling?

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use a fume hood for powder handling to avoid inhalation .

- First Aid : For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use saline solution .

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture to prevent degradation .

Advanced: How can structural modifications enhance its binding affinity to neurological targets (e.g., D₂ or 5-HT₁A receptors)?

- Piperidine Substitution : Replace the piperidinylmethyl group with bulkier substituents (e.g., phenethyl or benzyl) to improve lipophilicity and receptor interaction .

- Quinazolinone Core Modifications : Introduce electron-withdrawing groups (e.g., Cl or F) at position 6 or 7 to enhance π-π stacking with receptor pockets .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with D₂ receptor residues (e.g., Asp114 or Ser193) .

Validation : Compare binding affinities (IC₅₀) via radioligand displacement assays .

Advanced: How can contradictory solubility data in different solvents be resolved?

Contradictions often arise from pH-dependent ionization or polymorphic forms:

- pH Solubility Profile : Test solubility in buffered solutions (pH 1–10) to identify optimal conditions (e.g., higher solubility in acidic pH due to protonation of the piperidine nitrogen) .

- Polymorph Screening : Use X-ray diffraction (PXRD) to detect crystalline forms. Amorphous forms may exhibit higher solubility in DMSO .

- Co-Solvent Systems : Evaluate mixtures like ethanol-water (1:1) or PEG-400 to improve dissolution for in vitro assays .

Advanced: What strategies mitigate low yields in the final alkylation step?

- Catalyst Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .

- Temperature Control : Maintain 50–60°C to balance reaction rate and byproduct formation.

- Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization (ethanol/water) to isolate the product .

Troubleshooting : If yields remain <50%, verify the purity of intermediates via GC-MS .

Advanced: How does this compound interact with non-target proteins (e.g., cytochrome P450 enzymes)?

- CYP Inhibition Assays : Use human liver microsomes with fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to assess inhibition potency (IC₅₀) .

- Metabolite Identification : Incubate with CYP isoforms (e.g., 2D6 or 2C9) and analyze via LC-MS/MS for oxidative metabolites (e.g., N-dealkylation or hydroxylation) .

Implications : High CYP inhibition may necessitate structural redesign to reduce drug-drug interaction risks .

Basic: What is the IUPAC nomenclature rationale for this compound?

The name follows hierarchical substituent prioritization:

- Parent structure : 3,4-dihydroquinazolin-2(1H)-one (priority over piperidine due to higher functional group order).

- Substituents : "3-(Piperidin-4-ylmethyl)" denotes the piperidine ring attached via a methyl group at position 3.

- Salt : "Hydrochloride" indicates the HCl counterion .

Advanced: What analytical methods detect degradation products under accelerated stability conditions?

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.

- HPLC-DAD/MS : Identify degradation peaks (e.g., hydrolyzed quinazolinone or oxidized piperidine derivatives) .

- Kinetic Modeling : Use Arrhenius equations to predict shelf life at 25°C based on degradation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.